molecular formula C10H13ClN4O2 B13584075 3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoicacidhydrochloride

3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoicacidhydrochloride

Katalognummer: B13584075
Molekulargewicht: 256.69 g/mol
InChI-Schlüssel: ZMPOXMDSQNKCHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride is a heterocyclic compound featuring a fused triazolopyridazine core substituted with methyl groups at positions 6 and 8, a propanoic acid chain at position 7, and a hydrochloride counterion. The triazolopyridazine scaffold combines a triazole ring (1,2,4-triazole) fused with a pyridazine ring, imparting unique electronic and steric properties. The methyl groups enhance lipophilicity, while the propanoic acid moiety facilitates solubility in aqueous media via salt formation (hydrochloride).

Eigenschaften

Molekularformel

C10H13ClN4O2

Molekulargewicht

256.69 g/mol

IUPAC-Name

3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H12N4O2.ClH/c1-6-8(3-4-9(15)16)7(2)13-14-5-11-12-10(6)14;/h5H,3-4H2,1-2H3,(H,15,16);1H

InChI-Schlüssel

ZMPOXMDSQNKCHL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)O.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact pathways and targets may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazole- and pyridazine-based derivatives, focusing on molecular features, physicochemical properties, and inferred biological implications.

Structural Analogues and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Triazolo[4,3-b]pyridazine 6,8-dimethyl; 7-propanoic acid (HCl salt) C₁₀H₁₃N₄O₂·HCl ~258.5 Carboxylic acid, hydrochloride, triazole
Compound (CAS 1324068-43-0) Triazolo[4,3-b]pyridazine 6,8-dimethyl; 7-propanamide linked to 5-(methoxymethyl)-1,3,4-thiadiazole C₁₄H₁₇N₇O₂S 347.40 Amide, thiadiazole, methoxymethyl
Impurity MM0421.02 (CAS 62337-66-0) Triazolo[4,3-a]pyridine 3-(4-phenylpiperazin-1-yl)propyl; ketone Not provided Not provided Piperazine, phenyl, ketone

Key Observations:

Core Heterocycle :

  • The target compound and compound share a triazolo[4,3-b]pyridazine core, differing from MM0421.02’s triazolo[4,3-a]pyridine. Pyridazine (two adjacent nitrogen atoms) confers distinct electronic properties compared to pyridine (one nitrogen), influencing binding interactions and metabolic stability .
  • MM0421.02’s triazolo[4,3-a]pyridine core is fused with a pyridine ring, reducing nitrogen density compared to pyridazine derivatives .

Substituent Effects: The target compound’s propanoic acid group enhances hydrophilicity and enables salt formation (hydrochloride), improving bioavailability. In contrast, the compound’s propanamide-thiadiazole moiety introduces sulfur-based polarity and metabolic stability, while the methoxymethyl group may modulate solubility . MM0421.02 features a phenylpiperazine-propyl chain, typical of central nervous system (CNS) agents (e.g., antipsychotics). The ketone group at position 3 may participate in hydrogen bonding .

Molecular Weight: The target compound (258.5 g/mol) is smaller than the derivative (347.40 g/mol), suggesting differences in membrane permeability and target engagement.

Biologische Aktivität

3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazolo-pyridazine framework. Its molecular formula is C12H15N5HClC_{12}H_{15}N_5\cdot HCl, and it possesses unique properties that contribute to its biological effects.

PropertyValue
Molecular Weight303.35 g/mol
SolubilitySoluble in DMSO
Purity95%

Antiproliferative Activity

Research indicates that compounds related to the triazolo[4,3-b]pyridazine structure exhibit significant antiproliferative activity against various cancer cell lines. A study synthesized a series of derivatives and evaluated their effects on cell growth.

  • Key Findings :
    • The compound 4q , which shares structural similarities with our compound of interest, demonstrated potent antiproliferative effects against SGC-7901 (IC50 = 0.014 μM), A549 (IC50 = 0.008 μM), and HT-1080 (IC50 = 0.012 μM) cell lines .
    • Mechanistic studies revealed that 4q inhibited tubulin polymerization and disrupted microtubule dynamics, indicating potential as a chemotherapeutic agent targeting the colchicine binding site on microtubules .

The biological activity of 3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride is primarily attributed to its interaction with cellular microtubules. The compound may induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

Study 1: Antiproliferative Effects

A study focused on the synthesis and evaluation of various triazolo-pyridazine derivatives found that compounds with similar structures exhibited moderate to potent antiproliferative activity against several cancer cell lines. The research highlighted the importance of substituents on the triazole ring in enhancing biological activity .

Study 2: Molecular Docking Studies

Molecular modeling studies suggested that the compound could effectively bind to the colchicine binding site on tubulin. This binding is crucial for disrupting microtubule dynamics and inhibiting cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride?

  • Methodology : The compound can be synthesized via a multi-step approach:

Core structure assembly : Use cyclocondensation of hydrazine derivatives with carbonyl-containing precursors to form the triazolo[4,3-b]pyridazine core, as demonstrated in analogous triazolo-pyridazine syntheses .

Functionalization : Introduce the 6,8-dimethyl groups via alkylation or Friedel-Crafts reactions under controlled conditions (e.g., using AlCl₃ as a catalyst).

Propanoic acid attachment : Employ nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to link the propanoic acid moiety to the core.

Hydrochloride salt formation : Treat the final product with HCl in a polar solvent (e.g., ethanol/water mixture) and recrystallize for purity .

  • Validation : Confirm each step using TLC, HPLC, and mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates. Peaks for methyl groups (6,8-dimethyl) should appear as singlets in the ¹H NMR spectrum (~2.5 ppm) .
  • Mass spectrometry : HRMS (ESI or EI) should match the theoretical molecular ion ([M+H]⁺ for C₁₃H₁₆ClN₅O₂ calculated as 325.0952) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% deviation).

Q. What solvent systems are optimal for solubility and stability studies?

  • Solubility : Test in DMSO (high solubility for biological assays), aqueous buffers (pH 2–7.4 for pharmacokinetic studies), and ethanol/water mixtures (for crystallization).
  • Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid prolonged exposure to light due to potential photodegradation of the triazolo ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Methodology :

Analog synthesis : Modify the dimethyl groups (e.g., replace with ethyl or halogen substituents) and the propanoic acid chain (e.g., esterify or shorten).

Biological assays : Test analogs against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate substituent effects with activity.

Computational modeling : Use docking studies (AutoDock Vina) to predict binding interactions with active sites, referencing similar triazolo-pyridazine derivatives .

  • Data interpretation : Compare IC₅₀ values and binding energies to identify critical substituents for potency.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Case example : If ¹H NMR shows unexpected splitting in methyl group signals:

Verify synthetic steps : Confirm alkylation completeness via LC-MS.

Advanced NMR : Use 2D techniques (HSQC, HMBC) to assign ambiguous peaks. For example, cross-peaks between methyl protons and adjacent carbons can confirm substitution patterns .

Crystallography : If available, obtain X-ray crystal structures to unambiguously assign stereochemistry .

Q. How can environmental fate and degradation pathways be evaluated for this compound?

  • Experimental design :

Hydrolytic stability : Incubate in buffers (pH 4–9) at 25°C and 37°C, monitoring degradation via HPLC.

Photodegradation : Expose to UV light (λ = 254 nm) and analyze by LC-MS/MS for byproducts.

Microbial degradation : Use soil slurry models to assess biodegradation rates under aerobic/anaerobic conditions .

  • Risk assessment : Compare degradation half-lives (t₁/₂) to regulatory thresholds (e.g., OECD guidelines).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.